2-(6-methyl-1H-indazol-1-yl)acetic acid
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Overview
Description
2-(6-Methyl-1H-indazol-1-yl)acetic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring.
Mechanism of Action
Target of Action
It’s known that indazole derivatives can inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, the inhibition of kinases can disrupt cell cycle progression, leading to cell death .
Biochemical Pathways
The inhibition of kinases like chk1, chk2, and h-sgk can affect pathways related to cell cycle regulation and cell volume control . The downstream effects of these disruptions can include cell death and changes in cell morphology .
Result of Action
Based on the known effects of indazole derivatives, we can infer that the compound may lead to cell death and changes in cell morphology through its interactions with its targets .
Biochemical Analysis
Biochemical Properties
Indazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve binding to active sites or allosteric sites, leading to changes in the function of the target molecule .
Cellular Effects
Indazole derivatives have been reported to have a wide range of biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . These effects can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-(6-methyl-1H-indazol-1-yl)acetic acid is not well-defined. Indazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is a pale-yellow to yellow-brown solid and is stored at room temperature .
Metabolic Pathways
Indazole derivatives have been found to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The compound’s solubility in water and other polar solvents suggests that it could be transported and distributed via these mediums .
Subcellular Localization
The compound’s properties suggest that it could potentially interact with various cellular compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free conditions . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methyl-1H-indazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(6-Methyl-1H-indazol-1-yl)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-indazol-6-yl)acetic acid
- 2-(6-Bromo-1-methyl-1H-indazol-3-yl)acetic acid
- 1-(6-{6-[(1-methylethyl)amino]-1H-indazol-1-yl}pyrazin-2-yl)-1H-indazole
Uniqueness
2-(6-Methyl-1H-indazol-1-yl)acetic acid is unique due to its specific substitution pattern on the indazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new drugs and studying various biochemical processes .
Properties
IUPAC Name |
2-(6-methylindazol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-2-3-8-5-11-12(6-10(13)14)9(8)4-7/h2-5H,6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPSTVZQFRHNML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=NN2CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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